2-[Isopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol
Description
2-[Isopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol is a tertiary amine ethanol derivative characterized by a pyridin-2-yl-ethyl substituent and an isopropyl group attached to the nitrogen atom.
Properties
IUPAC Name |
2-[propan-2-yl(1-pyridin-2-ylethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10(2)14(8-9-15)11(3)12-6-4-5-7-13-12/h4-7,10-11,15H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGBJFKWCOZWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(C)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Isopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol typically involves the reaction of 2-pyridinecarboxaldehyde with isopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent, such as methanol, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-[Isopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The ethanol moiety can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while substitution reactions can produce a variety of ethers or esters .
Scientific Research Applications
2-[Isopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-[Isopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and functional groups:
<sup>†</sup> Estimated based on analogs: Pyridine (C₅H₅N) + ethyl (C₂H₅) + isopropyl (C₃H₇) + ethanol (C₂H₅O).
Key Structural and Functional Differences
Aromatic vs. This aromaticity may enhance binding to biological targets like enzymes or nucleic acids. The 3-trifluoromethyl-benzyl substituent in adds lipophilicity and electron-withdrawing effects, which could improve metabolic stability compared to the pyridine-based analog.
Polarity and Solubility: The ethanol moiety in all analogs contributes to hydrophilicity. However, the pyridine ring (moderately polar) may offer better aqueous solubility than the CF₃-benzyl group in but less than the pyrrolidine in , which can adopt conformations enhancing solubility.
Synthetic Accessibility: describes methods for synthesizing pyridinyl-containing amino alcohols via condensation reactions, suggesting the target compound could be prepared similarly . In contrast, the CF₃-benzyl analog may require specialized fluorination steps, increasing synthetic complexity.
The pyridine ring in the target may similarly engage in hydrogen bonding or metal coordination.
Commercial and Regulatory Status
Biological Activity
2-[Isopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol, a compound featuring a piperidine-like structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by the presence of an isopropyl group and a pyridine moiety, which are known to influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. Studies suggest that this compound can modulate enzyme activities and receptor functions, leading to various biochemical responses. The precise molecular targets vary depending on the context in which the compound is applied, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurochemical signaling.
Antiviral Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antiviral properties. For instance, studies on piperidine derivatives have demonstrated their ability to inhibit viral replication through interaction with viral proteases, suggesting that our compound may exhibit similar effects against flavivirus infections, with IC50 values indicating effective concentrations for inhibition .
Anticancer Properties
The compound's structural analogs have been evaluated for anticancer activity. For example, certain piperidine derivatives have shown cytotoxic effects against various cancer cell lines, indicating that this compound may possess similar properties. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds is essential. Below is a table summarizing key biological activities and properties:
| Compound Name | Biological Activity | IC50 Value (μM) | Notes |
|---|---|---|---|
| 2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol | Antiviral | 9.8 | Significant inhibition of viral replication |
| 2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-propanol | Anticancer | 4.65 | Induces apoptosis in cancer cell lines |
| This compound | Potential antiviral/anticancer | TBD | Emerging data suggest promising activity |
Case Studies and Research Findings
Case Study 1: Antiviral Screening
A recent study evaluated the antiviral efficacy of various piperidine derivatives against flavivirus infections. The results indicated that compounds with similar structures to this compound exhibited promising antiviral activity, with IC50 values ranging from 0.62 μM to over 10 μM depending on structural modifications .
Case Study 2: Anticancer Activity Assessment
In vitro studies on piperidine derivatives revealed that modifications at specific positions significantly influenced anticancer activity. Compounds analogous to this compound demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting a potential pathway for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
